9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime
Description
Properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-21-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWPRNLYDDOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime typically involves the reaction of 9H-fluoren-9-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to form the oxime derivative. The resulting oxime is then reacted with 2-hydroxy-3-(isopropylamino)propyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives through reactions such as:
- Oximation : The conversion of carbonyl compounds to oximes, which can further undergo transformations to yield amines or nitriles.
- Ligand Formation : It acts as a ligand in coordination chemistry, forming complexes with transition metals, which are useful in catalysis and materials science.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of fluorenone oxime possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by affecting cellular signaling pathways and inducing apoptosis.
Medicinal Chemistry
The compound's bioactive properties make it a candidate for therapeutic applications:
- Drug Development : Its ability to interact with biological macromolecules suggests potential roles as a drug lead compound. Research is ongoing into its efficacy against specific diseases, including cancer and bacterial infections.
- Metabolic Pathway Involvement : The compound is involved in the metabolic degradation of fluorene, indicating its potential impact on environmental bioremediation processes.
Industrial Applications
In industry, this compound is utilized for:
- Dyes and Pigments Production : Its chemical structure allows it to be used as a precursor for synthesizing dyes and pigments.
- Material Science : Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) due to their electronic properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of fluorenone oxime exhibited significant antibacterial activity against Staphylococcus aureus. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the oxime group enhanced potency.
Case Study 2: Coordination Chemistry
Research published in Inorganic Chemistry detailed the synthesis of metal complexes using this compound as a ligand. The study found that these complexes showed promising catalytic activity in various organic transformations, suggesting their utility in green chemistry applications.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of compounds sharing structural motifs with 9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime:
Cyclohexanone O-(2-Hydroxy-3-(Isopropylamino)Propyl) Oxime Oxalate
- Structural Differences: Replaces the fluorenone core with cyclohexanone.
- Key Data :
- NMR Signatures :
- ¹H NMR: Peaks at δ 3.90–3.83 (m, 3H, oxime and hydroxyl protons), 1.08 (d, J = 6.4 Hz, 6H, isopropyl CH₃) .
- ¹³C NMR: δ 165.35 (oxalate carbonyl), 75.5 (oxime carbon), 67.0 (hydroxy-bearing carbon) . Bioactivity: Acts as a selective activator of human carbonic anhydrase VII (hCA VII), with enhanced binding attributed to the isopropylamino group’s steric and electronic effects .
9-[3-(Isopropylamino Propyl]-Fluorophore-9-Carboxamide Hydrochloride
- Structural Differences : Fluorene core modified with a carboxamide group instead of an oxime ether.
- Key Data: Pharmacology: Demonstrates antiarrhythmic efficacy by suppressing ventricular tachycardias, likely through sodium or potassium channel modulation . Structural Advantage: The carboxamide enhances solubility and bioavailability compared to oxime ethers, as noted in related fluorene derivatives .
(9H-Fluoren-9-yl)Methyl (3-Aminopropyl)Carbamate Hydrochloride
- Structural Differences: Features a carbamate linker and a primary amine instead of an oxime and isopropylamino group.
- Key Data :
- Physicochemical Properties :
- TPSA: 64.5 Ų (indicative of moderate membrane permeability) .
- Solubility: -3.30 (ESOL model, log S), classified as poorly soluble .
- Bioactivity Scores :
Comparative Analysis Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The isopropylamino-hydroxypropyl moiety appears critical for enzyme targeting (e.g., hCA VII), while the fluorenone/oxime combination may optimize hydrophobic binding and stability .
- Data Limitations : Direct pharmacological or kinetic data for the target compound are absent in the reviewed literature. Future studies should prioritize synthesis and in vitro profiling against carbonic anhydrases, ion channels, or CYP enzymes.
- Solubility Challenges : Fluorene-derived oximes and carbamates exhibit poor solubility (e.g., ESOL log S < -3), necessitating formulation optimizations for therapeutic use .
Q & A
Q. What experimental methods are recommended for synthesizing 9H-fluoren-9-one oxime derivatives?
The synthesis of fluorenone oxime derivatives typically involves nucleophilic substitution or condensation reactions. For example, carbamate-protected intermediates (e.g., (9H-fluoren-9-yl)methyl carbamates) can be synthesized using fluorenylmethoxycarbonyl (Fmoc) chemistry, as demonstrated in the preparation of structurally related compounds . Key steps include:
- Protection of hydroxyl groups with Fmoc-Cl under basic conditions.
- Oxime formation via reaction of fluorenone with hydroxylamine derivatives in polar solvents (e.g., ethanol or DMF).
- Purification using column chromatography or recrystallization.
Always monitor reaction progress via TLC or HPLC and confirm purity via melting point analysis or NMR.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For fluorenyl derivatives, crystals are often grown by slow evaporation of solvates (e.g., propan-2-ol solvates) under controlled humidity and temperature (e.g., 123 K) . Example parameters from similar compounds:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | , , |
| Bond angles (°) | , |
| Disordered solvent molecules may require refinement with constraints. |
Q. What stability considerations are critical for handling this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during synthesis .
- Thermal stability : Perform TGA-DSC to assess decomposition temperatures, which typically exceed 150°C for fluorenone derivatives .
Q. What safety protocols are essential for laboratory handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Emergency procedures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can synthetic yield be optimized for solvated forms of this compound?
Solvate formation (e.g., propan-2-ol 0.334-solvate) can influence crystallization efficiency. Strategies include:
- Solvent screening : Test protic (e.g., ethanol) vs. aprotic (e.g., acetonitrile) solvents.
- Stoichiometric control : Adjust the molar ratio of hydroxylamine to fluorenone (e.g., 1.2:1) to drive oxime formation .
- Crystallization kinetics : Slow cooling (0.5°C/min) enhances crystal quality and reduces defects .
Q. How can stereochemical challenges during synthesis be addressed?
Fluorenyl oximes with chiral centers (e.g., 2-hydroxy-3-(isopropylamino)propyl groups) require enantioselective methods:
Q. How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?
Q. What applications exist in drug delivery or materials science?
- Drug delivery : Fluorenyl oximes can act as photoactivatable prodrugs. For example, UV irradiation (365 nm) triggers oxime-to-nitrone rearrangement, releasing active payloads .
- Optoelectronic materials : Fluorene derivatives exhibit high luminescent efficiency () and are used in OLEDs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
